

# Technical Guide: Physicochemical Properties & Applications of 3-Azido-2-chloropyridine

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## Compound of Interest

Compound Name: 3-Azido-2-chloropyridine

CAS No.: 102934-51-0

Cat. No.: B178082

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## Executive Summary

**3-Azido-2-chloropyridine** (CAS: 102934-51-0) is a bifunctional pyridine derivative characterized by an electron-deficient aromatic core substituted with a reactive azide (

) group at the C3 position and a chlorine atom at the C2 position.[1][2] It serves as a high-value "click-ready" scaffold in medicinal chemistry, enabling the rapid synthesis of 1,2,3-triazole-fused heterocycles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This compound presents a unique duality in reactivity: the azide functionality allows for bio-orthogonal ligation and cycloaddition, while the 2-chloro substituent offers a handle for nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its high energy content requires strict adherence to safety protocols regarding thermal stability and shock sensitivity.[3]

## Chemical Identity & Molecular Architecture[3]

### Nomenclature and Identification

Parameter	Detail
IUPAC Name	3-Azido-2-chloropyridine
Common Synonyms	2-Chloro-3-azidopyridine; 3-Azido-2-chloropyridin
CAS Registry Number	102934-51-0
Molecular Formula	
Molecular Weight	154.56 g/mol
SMILES	<chem>Clc1ncccc1N=[N+]=[N-]</chem>
InChI Key	(Derivative specific; typically generated from structure)

## Electronic Structure

The molecule features a pyridine ring which is naturally electron-deficient.[3]

- C2-Chlorine: Inductively withdrawing ( ), activating the ring for nucleophilic attack, particularly at the C2 position itself or C4/C6.
- C3-Azide: Resonance donating ( ) but inductively withdrawing.[3] The azide group is linear and confers significant potential energy to the molecule.[3]

## Physicochemical Properties[2][3][4][8][9][10]

The following data aggregates experimental values and validated predictive models for **3-azido-2-chloropyridine**.

## Physical Constants

Property	Value / Range	Note
Physical State	Solid (Crystalline)	White to pale yellow needles/powder
Melting Point	58 – 62 °C	Sharp melting range indicates high purity
Boiling Point	Decomposes	Do NOT distill. Risk of explosion >120°C
Density	~1.45 g/cm <sup>3</sup> (Predicted)	Higher than water due to halogenation
Solubility	Soluble	Dichloromethane, Chloroform, Ethyl Acetate, DMSO
Solubility	Insoluble	Water (Hydrophobic character)
LogP	~1.9 – 2.1	Moderate lipophilicity suitable for drug discovery

## Spectral Characteristics

- FT-IR Spectroscopy: The most diagnostic feature is the strong, asymmetric azide stretching vibration found at 2100–2140 cm<sup>-1</sup>. A weaker symmetric stretch may appear around 1300 cm<sup>-1</sup>.<sup>[3]</sup>
- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):
  - The spectrum typically displays three aromatic protons.<sup>[3]</sup>
  - ~ 8.0–8.2 ppm (dd, H6, to nitrogen)
  - ~ 7.4–7.6 ppm (dd, H4)
  - ~ 7.2–7.3 ppm (dd, H5)

- Note: Shifts are deshielded relative to pyridine due to the electron-withdrawing Cl and N3 groups.

## Stability & Safety Profile (Critical)

Warning: Organic azides are high-energy compounds.[3][4] While **3-azido-2-chloropyridine** is relatively stable at room temperature compared to aliphatic azides, it possesses significant decomposition potential.

## Thermal Stability (DSC Data)

Differential Scanning Calorimetry (DSC) studies on halogenated azidopyridines reveal critical safety thresholds:

- Onset of Decomposition: ~120 °C
- Exothermic Energy: ~230 – 300 kJ/mol[3][5]
- Implication: The compound releases substantial energy upon decomposition (release of ).[3] Reactions involving heating must be strictly controlled and kept below 100 °C.[3]

## Handling Protocols

- Light Sensitivity: Azides can photodegrade to nitrenes.[3] Store in amber vials.
- Shock Sensitivity: While less sensitive than non-aromatic azides, avoid metal spatulas (use Teflon/wood) and do not grind the solid in a mortar.[3]
- Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or slow decomposition.

## Synthetic Methodology

The standard synthesis utilizes 3-amino-2-chloropyridine as the precursor via a diazotization-azidation sequence. This method is preferred for its reliability and use of inexpensive reagents.  
[3]

## Preparation Protocol

Reagents: 3-Amino-2-chloropyridine (CAS 6298-19-7), Sodium Nitrite (

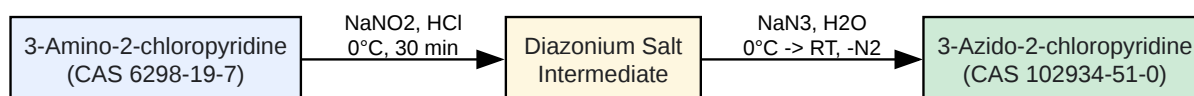
), Sodium Azide (

), Hydrochloric Acid (HCl).

Step-by-Step Workflow:

- Dissolution: Dissolve 3-amino-2-chloropyridine in 6M HCl at 0 °C.
- Diazotization: Add aqueous [Sodium Nitrite](#) dropwise, maintaining temperature < 5 °C. Stir for 30 mins to form the diazonium salt ([3-Diazo-2-chloropyridine](#)).
- Azidation: Carefully add aqueous [Sodium Azide](#) dropwise. Caution: Evolution of nitrogen gas occurs.
- Work-up: Stir at 0 °C for 1 hour, then warm to room temperature. Extract with Dichloromethane (DCM).[\[3\]](#)
- Purification: Wash organic layer with water/brine, dry over [Anhydrous Magnesium Sulfate](#), and concentrate in vacuo at < 30 °C (water bath).

## Synthesis Diagram (DOT)[3]



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Figure 1: Synthetic pathway via diazotization of the amino-pyridine precursor.

## Reactivity & Applications

**3-Azido-2-chloropyridine** is a "bifunctional" scaffold. The azide and chlorine groups offer orthogonal reaction pathways.[3]

## Click Chemistry (CuAAC)

The primary application is the Copper-Catalyzed Azide-Alkyne Cycloaddition.

- Mechanism: Reaction with terminal alkynes in the presence of Cu(I) yields 1,4-disubstituted 1,2,3-triazoles.
- Utility: Used to attach the chloropyridine moiety to drug pharmacophores, fluorophores, or biomolecules.[3]

## Staudinger Ligation / Reduction[3]

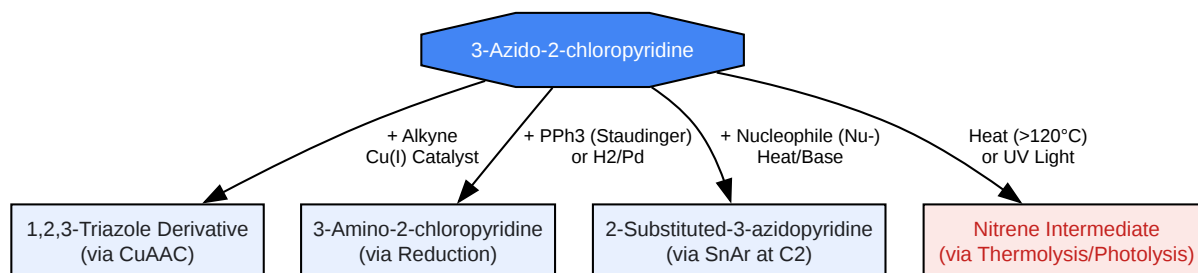
- Reaction: Treatment with triphenylphosphine ( ) yields an iminophosphorane (aza-ylide).[3]
- Outcome: Hydrolysis of the intermediate yields the amine (reduction), or reaction with esters/carbonyls yields amides (ligation).[3]

## Nucleophilic Aromatic Substitution ( )

The Chlorine at C2 is activated by the ring nitrogen.[3]

- Conditions: Can be displaced by strong nucleophiles (amines, alkoxides, thiols) under heating or basic conditions.[3]
- Selectivity: The azide group is generally stable to mild basic conditions, allowing to occur at C2 without destroying the C3-azide, provided temperatures are controlled.

## Reactivity Flowchart (DOT)



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Figure 2: Orthogonal reaction pathways available for the **3-azido-2-chloropyridine** scaffold.

## References

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